3-(Bromomethyl)-2-methyloxolane
Description
Properties
IUPAC Name |
3-(bromomethyl)-2-methyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWOPSMGNPPTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methyloxolane Using N-Bromosuccinimide (NBS)
Method Overview:
The most commonly reported synthetic route involves the bromination of 2-methyloxolane at the methyl group adjacent to the ring oxygen using N-bromosuccinimide (NBS) as the brominating agent. This reaction typically proceeds via a radical mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN).
- Solvent: Inert solvents like carbon tetrachloride (CCl4) or dichloromethane (DCM)
- Temperature: Reflux conditions (~70°C for CCl4)
- Initiator: AIBN or benzoyl peroxide to generate radicals
- Reaction time: Several hours until completion monitored by TLC or GC
Mechanism:
The radical initiator decomposes to form radicals that abstract a hydrogen atom from the methyl group on 2-methyloxolane, forming a carbon radical. This radical then reacts with NBS to form the bromomethyl product and succinimide as a by-product.
- High selectivity for bromination at the methyl group adjacent to the oxygen
- Mild reaction conditions
- Good yields typically above 70%
- Use of halogenated solvents with environmental concerns
- Radical conditions require careful control to avoid over-bromination or side reactions
Bromination via Trimethylbromosilane and Zinc Chloride Catalysis
Method Overview:
An alternative preparation involves the reaction of lactone precursors such as (R)-4-n-propyl-dihydrofuran-2(3H)-one with trimethylbromosilane in the presence of anhydrous zinc chloride catalyst. This method has been described in the context of synthesizing bromomethyl-substituted oxolanes with high stereochemical control.
- Solvent: Dry toluene
- Catalyst: Anhydrous zinc chloride (0.5 eq)
- Reagent: Trimethylbromosilane (4 eq) added dropwise
- Temperature: Heating to 70–80°C for 1 hour
- Workup: Quenching with water at 0–10°C, followed by organic extraction and drying
Yields:
Reported yields for the bromomethyl oxolane intermediate reach approximately 86% under optimized conditions.
- High yield and purity
- Applicable to chiral synthesis with stereochemical retention
- Avoids radical conditions, potentially reducing side reactions
- Requires moisture-sensitive reagents and strict anhydrous conditions
- Use of zinc chloride catalyst necessitates careful removal during workup
Industrial and Continuous Flow Methods
Overview:
Industrial production may employ continuous flow reactors to optimize the bromination process, ensuring precise control over reaction parameters such as temperature, reagent concentration, and residence time. This approach minimizes by-products and improves reproducibility and scalability.
- Automated reagent dosing
- Inline monitoring (e.g., IR or UV spectroscopy)
- Use of environmentally friendlier solvents when possible
- Enhanced safety due to contained handling of brominating agents
Summary Table of Preparation Methods
| Method | Reagents & Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Radical bromination with NBS | NBS, AIBN (initiator) | CCl4, DCM | Reflux (~70°C), several hours | 70–80 | Common, selective, radical mechanism |
| Trimethylbromosilane + ZnCl2 | Trimethylbromosilane, ZnCl2 | Dry toluene | 70–80°C, 1 hour | ~86 | High yield, stereocontrolled, requires anhydrous conditions |
| Continuous flow industrial process | NBS or alternative brominating agents | Various (controlled) | Optimized flow parameters | >85 | Scalable, precise control, reduced by-products |
Chemical Reaction Analysis
- Nucleophilic Substitution: The bromomethyl group in 3-(bromomethyl)-2-methyloxolane is highly reactive toward nucleophiles such as amines, thiols, and alkoxides, enabling further functionalization.
- Oxidation and Reduction: The compound can be oxidized to corresponding oxolane carboxylic acids or reduced to 2-methyloxolane, depending on the reagents used (e.g., KMnO4 for oxidation, LiAlH4 for reduction).
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-2-methyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azido derivatives, thiol derivatives, or ethers.
Oxidation: Formation of oxolane carboxylic acids or ketones.
Reduction: Formation of 2-methyloxolane.
Scientific Research Applications
3-(Bromomethyl)-2-methyloxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The oxolane ring provides stability and influences the compound’s reactivity through electronic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-(Bromomethyl)-2-methyloxolane derivatives and related brominated cyclic ethers:
*Estimated based on molecular formula.
Key Observations :
Commercial Availability and Specifications
- Purity and Packaging : Most analogs (e.g., 3-(Bromomethyl)-3-(methoxymethyl)-2-methyloxolane) are sold at high purity (≥97%) in quantities ranging from 100 mg to 1 g, though availability varies by region .
- Cost Factors: Bulk pricing and discounts are often exclusive to registered users, as seen in listings for 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane .
Biological Activity
3-(Bromomethyl)-2-methyloxolane is a brominated derivative of oxolane, a cyclic ether known for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and relevant case studies.
This compound has the molecular formula C6H11BrO and features a bromomethyl group attached to a methyloxolane ring. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives that may exhibit distinct biological properties.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be substituted by amines or thiols, potentially leading to biologically active compounds.
- Oxidation: The methyloxolane ring can be oxidized to form more reactive intermediates that might interact with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its derivatives have been studied for their potential therapeutic effects.
Antimicrobial Activity
Studies have shown that compounds derived from this compound possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth.
Anticancer Potential
Recent investigations into the anticancer properties of brominated oxolanes suggest that they may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Studies
-
Antimicrobial Efficacy:
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating promising antimicrobial activity.Compound MIC (µg/mL) Target Organism A 10 Staphylococcus aureus B 25 Escherichia coli C 50 Pseudomonas aeruginosa -
Anticancer Activity:
In another study, derivatives were tested for cytotoxicity against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential.Compound IC50 (µM) Cancer Cell Line D 5 MCF-7 (breast cancer) E 15 HeLa (cervical cancer) F 20 A549 (lung cancer)
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing 3-(Bromomethyl)-2-methyloxolane?
Answer:
Characterization typically involves ¹H/¹³C NMR to confirm the oxolane ring structure and bromomethyl substitution pattern. Key signals include the methyl group (δ ~1.2–1.5 ppm) and the bromomethyl protons (δ ~3.4–3.7 ppm). Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection can assess purity, while FT-IR identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹). Melting point determination (reported range: 82.5–85°C for related bromomethyl compounds) and elemental analysis validate molecular composition .
Basic: What are common synthetic routes to this compound?
Answer:
A primary method involves alkylation of oxolane derivatives . For example:
- Step 1 : React 2-methyloxolane with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group.
- Step 2 : Purify via fractional distillation or column chromatography using non-polar solvents (hexane/ethyl acetate).
Alternative routes may use allylic bromination of pre-functionalized oxolanes, as seen in analogous syntheses of paramagnetic alkylating agents .
Advanced: How can researchers optimize reaction conditions for alkylation using this compound as an electrophile?
Answer:
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., CH₃CN) enhance electrophilicity of the bromomethyl group .
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and stability.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Byproduct analysis : Monitor for β-elimination (forming alkenes) or hydrolysis (forming alcohols) using TLC or GC-MS. Kinetic studies under varying pH and temperature help mitigate side reactions .
Advanced: How does the bromomethyl group’s reactivity compare to other leaving groups in nucleophilic substitutions?
Answer:
The C-Br bond in this compound is more electrophilic than chlorides but less reactive than iodides. Comparative studies with azidomethyl or hydroxymethyl derivatives (e.g., 3-(azidomethyl)-2-methyloxolane) reveal:
- Bromine’s moderate leaving ability facilitates SN2 reactions with amines or thiols.
- Steric hindrance from the oxolane ring slows reactivity compared to linear alkyl bromides.
- Computational modeling (DFT) can predict regioselectivity in complex systems .
Advanced: What are the stability considerations for this compound under storage and reaction conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent radical degradation.
- Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis to 3-(hydroxymethyl)-2-methyloxolane.
- Thermal stability : Decomposition above 100°C releases HBr, detectable via pH indicators or IR.
- Compatibility : Avoid strong bases or oxidizers during synthesis. Stability assays (e.g., accelerated aging at 40°C/75% RH) quantify shelf life .
Advanced: How can researchers validate the compound’s role in surface chemistry studies, such as adsorption on indoor materials?
Answer:
- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map adsorption on materials like PVC or drywall.
- Reactivity assays : Expose surfaces to ozone or NOx to study bromomethyl group oxidation pathways.
- Quantitative analysis : LC-MS/MS quantifies degradation products (e.g., formaldehyde or brominated acids). Reference studies on tetrahydrofuran derivatives provide mechanistic parallels .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Matrix interference : Co-eluting impurities (e.g., unreacted 2-methyloxolane) require HPLC with diode-array detection or 2D-GC for resolution.
- Halogen-specific detection : ECD (electron capture detector) enhances sensitivity for brominated byproducts.
- Validation : Spike-and-recovery experiments with deuterated analogs (e.g., d₃-bromomethyl derivatives) ensure accuracy .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential HBr release.
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
- Waste disposal : Neutralize residues with NaHCO₃ before incineration.
- Toxicokinetics : Rodent studies on 2-methyloxolane analogs suggest rapid absorption and renal excretion; monitor kidney function in chronic exposure scenarios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
